molecular formula C25H28N2O3S B5985915 N~1~-(4-isopropylphenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-isopropylphenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5985915
M. Wt: 436.6 g/mol
InChI Key: UTBJWFDNIGUOPX-UHFFFAOYSA-N
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Description

N~1~-(4-isopropylphenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community. This compound has been synthesized using a unique method and has been found to have potential applications in scientific research. In

Mechanism of Action

The mechanism of action of Compound X is not fully understood. It has been found to bind to the GABA-A receptor, which is involved in the regulation of anxiety and mood. Additionally, it has been found to modulate the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. Further research is needed to fully understand the mechanism of action of Compound X.
Biochemical and Physiological Effects
Compound X has been found to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is a neurotransmitter that has an inhibitory effect on neuronal activity. Additionally, Compound X has been found to decrease the activity of voltage-gated sodium channels, which can lead to a decrease in the excitability of neurons. These effects contribute to the anxiolytic, antidepressant, and anticonvulsant properties of Compound X.

Advantages and Limitations for Lab Experiments

One advantage of using Compound X in lab experiments is its high purity. The synthesis method has been optimized to yield high purity Compound X, which is important for reproducibility and accuracy of experimental results. Additionally, Compound X has been found to have a low toxicity profile, making it a safe compound to use in lab experiments. One limitation of using Compound X is its limited solubility in water, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for research on Compound X. One direction is to further investigate its mechanism of action, particularly its interaction with the GABA-A receptor and voltage-gated sodium channels. Additionally, research can be conducted to investigate the potential therapeutic applications of Compound X in neurological disorders such as anxiety, depression, and epilepsy. Finally, further optimization of the synthesis method can be explored to increase the yield of Compound X and improve its solubility in water.
Conclusion
Compound X is a novel chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its synthesis method has been optimized to yield high purity Compound X, which has been found to have anxiolytic, antidepressant, and anticonvulsant properties. Further research is needed to fully understand the mechanism of action of Compound X and its potential therapeutic applications.

Synthesis Methods

Compound X has been synthesized using a novel method that involves the reaction of N-(4-isopropylphenyl)glycinamide with 2-bromo-1-phenylethane and sodium phenylsulfinate. The reaction yields N~1~-(4-isopropylphenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, which is then purified using column chromatography. This synthesis method has been optimized and has been found to yield high purity Compound X.

Scientific Research Applications

Compound X has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression. Additionally, Compound X has been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Its potential as a therapeutic agent for neurological disorders makes it an interesting compound for further research.

Properties

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-20(2)22-13-15-23(16-14-22)26-25(28)19-27(18-17-21-9-5-3-6-10-21)31(29,30)24-11-7-4-8-12-24/h3-16,20H,17-19H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBJWFDNIGUOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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